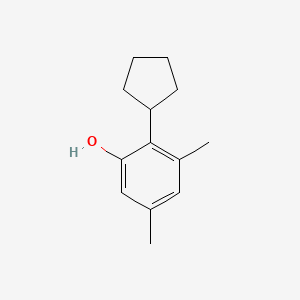

2-Cyclopentyl-3,5-xylenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60834-83-5 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-cyclopentyl-3,5-dimethylphenol |

InChI |

InChI=1S/C13H18O/c1-9-7-10(2)13(12(14)8-9)11-5-3-4-6-11/h7-8,11,14H,3-6H2,1-2H3 |

InChI Key |

RNTYAHSBCWZKLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C2CCCC2)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopentyl 3,5 Xylenol and Its Derivatives

Precursor Synthesis Strategies for 3,5-Xylenol

3,5-Xylenol, also known as 3,5-dimethylphenol (B42653), is a crucial industrial intermediate. chemicalbook.com Its synthesis is dominated by the catalytic conversion of isophorone, though other routes from different starting materials exist.

The most prominent route to 3,5-xylenol is the gas-phase aromatization of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). epo.orgarkema.com This process involves heating isophorone at high temperatures in the presence of a catalyst, which facilitates a rearrangement and demethylation to yield the desired phenol (B47542). chemicalbook.com The reaction is complex, and by-products can be formed through various decomposition and condensation pathways. chemicalbook.com Consequently, extensive research has focused on developing catalysts that maximize selectivity and yield.

A variety of catalytic systems have been explored for this transformation, each with distinct operating conditions and efficiencies. Early methods involved high temperatures that yielded relatively low amounts of the product, around 39%. google.com To improve this, solid catalysts such as activated alumina and chromium-copper oxide mixtures were introduced, though they suffered from deactivation due to carbon deposition. google.com

Later innovations introduced homogeneous catalysts, such as halogens (chlorine, bromine, iodine) or organic halogen compounds, which operate at temperatures between 450°C and 650°C and prevent the issue of coke formation on a solid surface. google.com Other effective catalysts include specific metal alloys and metal oxides supported on various materials. For instance, a chromium-nickel-steel alloy has been shown to produce 3,5-dimethylphenol in yields of 65-68% with high stability. google.com Catalysts comprising rare earth metals on an alumina carrier have also been developed to achieve high conversion at acceptable selectivity. epo.org A thermocatalytic process using a silicon dioxide catalyst promoted by iron oxides has also shown promise for commercialization. researchgate.net

| Catalyst System | Temperature Range (°C) | Reported Yield/Selectivity | Key Features | Reference |

|---|---|---|---|---|

| Homogeneous Halogen Compound | 450–650 | "Good yield" | Avoids carbon deposition on solid catalysts. | google.com |

| Chromium-Nickel-Steel Alloy (18/8 type) | 450–600 | 65–68% yield | Catalyst activity remains constant for extended periods. | google.com |

| Rare Earth Metals on Alumina | ~600 | High conversion and selectivity. | Performance can be enhanced with promoters like cobalt or potassium. | epo.org |

| Iron Oxide-Promoted Silicon Dioxide | 550–650 | Selectivity up to 79.33% | Considered a promising process for commercialization. | researchgate.net |

| Brass Reactor with Halogen Catalyst & Coke Inhibitor | 550 | 89.4% yield | High-yield process requiring subsequent purification steps. | researchgate.net |

While the isophorone route is prevalent for the 3,5-isomer, other synthetic strategies are employed for producing dimethylphenols in general. These methods often start from more basic feedstocks like phenol or other cresol isomers.

One major industrial method is the methylation of phenol with methanol in the vapor phase over a solid catalyst. chemcess.comunt.edu This process is highly important for producing o-cresol and 2,6-xylenol, and the product distribution can be controlled by adjusting reaction conditions and catalyst choice. chemcess.com For example, magnesium oxide catalysts exhibit high ortho-selectivity. chemcess.com

Other historical or specialized methods include:

Sulfonation-Alkali Fusion : This multi-step process can be used to produce specific isomers. For instance, m-xylene can be converted to 3,5-xylenol via sulfonation followed by fusion with sodium hydroxide. google.com

Alkylation and Rearrangement : Phenols can be alkylated and the resulting products rearranged to yield different isomers. For example, 2,6-dimethylphenol can be produced by reacting 2,6-dimethyl-4-tertiary-butylphenol with phenol in the presence of an acid catalyst, which transfers the tert-butyl group. google.com

Condensation Reactions : Substituted phenols can be built up from smaller units. A process for preparing 2,4-dimethylphenol involves the catalytic condensation of o-cresol with formaldehyde, followed by hydrogenating cleavage of the resulting intermediate. google.com

Direct Synthesis of 2-Cyclopentyl-3,5-xylenol

With 3,5-xylenol available as a precursor, the next crucial step is the introduction of the cyclopentyl group onto the aromatic ring. This is typically achieved through electrophilic aromatic substitution.

The Friedel-Crafts alkylation is a fundamental set of reactions used to attach substituents to an aromatic ring. wikipedia.org This reaction involves treating an aromatic compound with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgbeilstein-journals.org

In the context of synthesizing this compound, this approach would involve the reaction of 3,5-xylenol with a cyclopentylating agent. Suitable agents could include cyclopentyl chloride, cyclopentyl bromide, or cyclopentene (B43876). The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions. Since the para position is blocked by a methyl group in 3,5-xylenol, the alkylation is directed to one of the two equivalent ortho positions (positions 2 or 6).

The general reaction mechanism involves the Lewis acid activating the alkylating agent to generate a cyclopentyl carbocation (or a polarized complex), which then acts as the electrophile and attacks the electron-rich aromatic ring of the 3,5-xylenol. A potential challenge in Friedel-Crafts alkylations is overalkylation, where more than one alkyl group is added to the ring, but this can often be controlled by adjusting the stoichiometry of the reactants. oregonstate.edu

An alternative and more complex strategy for forming highly substituted phenols involves constructing the aromatic ring itself through cyclization reactions. organic-chemistry.org These methods offer precise control over the final substitution pattern. oregonstate.edu While not commonly reported specifically for this compound, these advanced synthetic strategies provide a potential pathway.

Such a strategy could involve a [3+3] cycloaddition of two three-carbon fragments or a Diels-Alder reaction followed by an elimination and aromatization sequence. oregonstate.edu For example, a precursor containing a cyclopentyl group could be designed to undergo a ring-closing metathesis (RCM) followed by tautomerization or dehydration to generate the final substituted phenol structure. organic-chemistry.org Another approach is oxidative cyclization, where a side chain attached to a phenol derivative is induced to cyclize onto the aromatic ring, a method used in the synthesis of complex polycyclic compounds. nih.gov These methods represent a powerful way to build complex benzene derivatives with complete regiochemical control. oregonstate.edu

Advanced Synthetic Transformations and Derivatization

Once this compound is synthesized, it can serve as a platform for further chemical modifications to create a variety of derivatives. These transformations can target the phenolic hydroxyl group or the remaining unsubstituted positions on the aromatic ring.

The phenolic hydroxyl group is a versatile functional handle for derivatization:

Etherification : Reaction with alkyl halides or other alkylating agents under basic conditions would yield the corresponding ethers.

Esterification : Acylation with acid chlorides or anhydrides would produce phenyl esters.

The aromatic ring itself can undergo further electrophilic substitution at the remaining ortho position (position 6). Reactions such as halogenation (bromination or chlorination), nitration, or even a second Friedel-Crafts acylation or alkylation could introduce additional functional groups, further increasing molecular complexity. nih.gov Moreover, oxidative coupling reactions, which are known to form biphenyl structures from phenols, could potentially lead to dimeric structures. researchgate.net These derivatization strategies are common in the synthesis of natural product analogs and other functional molecules. nih.gov

Strategies for Regioselective Functionalization

The regioselective functionalization of the 3,5-xylenol scaffold is crucial for the directed synthesis of this compound. The primary challenge lies in introducing the cyclopentyl group specifically at the C-2 position, ortho to the hydroxyl group.

One potential strategy involves the Friedel-Crafts alkylation of 3,5-xylenol. The hydroxyl group is a strong ortho-, para-director; however, the steric hindrance from the two meta-methyl groups can influence the regioselectivity of the incoming electrophile. By employing a suitable cyclopentylating agent, such as cyclopentyl bromide or cyclopentene, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄, H₃PO₄), the cyclopentyl group can be introduced onto the aromatic ring. The reaction conditions, including solvent, temperature, and catalyst choice, would need to be carefully optimized to favor ortho-alkylation over para-alkylation or O-alkylation.

Recent advances in regioselective C-H bond functionalization of phenols offer more precise alternatives. mdpi.commdpi.com Directed ortho-metalation (DoM) is a powerful technique where the hydroxyl group, after conversion to a suitable directing group (e.g., O-carbamate, O-pivalate), directs lithiation to the ortho position. The resulting aryllithium species can then be quenched with a cyclopentyl electrophile. Subsequent removal of the directing group would yield the desired this compound.

Another approach is the catalytic C-H alkylation using transition metal catalysts. For instance, scandium(III) alkyl complexes have been shown to catalyze the regioselective C-H alkylation of anisoles with olefins. rsc.org A similar strategy could potentially be adapted for the direct ortho-cyclopentylation of 3,5-xylenol or a protected derivative.

The following table summarizes potential strategies for the regioselective synthesis of this compound.

| Method | Reagents | Potential Advantages | Potential Challenges |

| Friedel-Crafts Alkylation | 3,5-xylenol, cyclopentyl bromide/cyclopentene, Lewis/Brønsted acid | Readily available starting materials | Potential for side products (para-alkylation, O-alkylation, polyalkylation) |

| Directed ortho-Metalation (DoM) | Protected 3,5-xylenol, organolithium reagent, cyclopentyl electrophile | High regioselectivity | Requires protection/deprotection steps |

| Catalytic C-H Alkylation | 3,5-xylenol, cyclopentene, transition metal catalyst | Atom economy, direct functionalization | Catalyst development may be required for this specific substrate |

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where the cyclopentyl moiety contains one or more stereocenters, requires stereoselective synthetic methods.

One approach is the use of a chiral cyclopentylating agent in a Friedel-Crafts type reaction. For example, an enantiomerically pure cyclopentyl halide or triflate could be used to alkylate 3,5-xylenol. However, the reaction conditions must be carefully controlled to avoid racemization of the chiral center.

A more robust strategy involves the asymmetric synthesis of a chiral cyclopentyl precursor which is then coupled to the aromatic ring. nih.govresearchgate.netacs.org For instance, a chiral cyclopentenone can be synthesized using various methods, including enzymatic resolutions or asymmetric organocatalysis. acs.org This chiral building block can then be further functionalized and coupled to the 3,5-xylenol core.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is another powerful tool. A racemic cyclopentenyl acetate (B1210297) could be reacted with a 3,5-xylenol-derived nucleophile in the presence of a palladium catalyst and a chiral ligand to afford an enantioenriched cyclopentenyl-substituted xylenol. Subsequent reduction of the double bond would yield the chiral cyclopentyl analogue.

The following table outlines potential strategies for the stereoselective synthesis of chiral analogues.

| Method | Key Step | Chiral Source | Potential Outcome |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral starting materials | e.g., (-)-dicyclopentadiene | Diastereoselective synthesis of chiral cyclopentyl precursors |

| Asymmetric Catalysis | Enantioselective reaction to create stereocenters | Chiral catalysts (e.g., metal-ligand complexes, organocatalysts) | Enantiomerically enriched cyclopentyl derivatives |

| Enzymatic Resolution | Separation of enantiomers from a racemic mixture | Lipases, other enzymes | Access to enantiopure cyclopentyl alcohols or esters |

Mannich Reaction Applications in Derivative Synthesis

The Mannich reaction is a versatile method for introducing aminomethyl groups onto the phenolic ring of this compound, leading to a variety of derivatives with potential applications. This three-component condensation reaction typically involves the phenol, formaldehyde, and a primary or secondary amine.

Given the substitution pattern of this compound, the most likely positions for aminomethylation are the C-4 and C-6 positions, which are ortho and para to the hydroxyl group, respectively, and are activated. The regioselectivity of the Mannich reaction on this substrate would be influenced by steric hindrance from the adjacent cyclopentyl and methyl groups. It is plausible that the C-4 position would be more sterically accessible.

The reaction of this compound with formaldehyde and a secondary amine, such as dimethylamine or piperidine, would yield a tertiary aminomethyl derivative . If a primary amine is used, the initially formed secondary amine can react further to form a bis(hydroxyaryl)methylamine derivative .

The resulting Mannich bases can be further modified. For example, quaternization of the amino group can lead to ammonium (B1175870) salts, or the aminomethyl group can be transformed into other functional groups, such as a methyl group via hydrogenolysis.

The following table provides examples of potential Mannich reaction products starting from this compound.

| Amine | Product Structure | Product Name |

| Dimethylamine | 4-(Dimethylaminomethyl)-2-cyclopentyl-3,5-xylenol | |

| Piperidine | 2-Cyclopentyl-4-(piperidin-1-ylmethyl)-3,5-xylenol | |

| Aniline | 4-(Phenylaminomethyl)-2-cyclopentyl-3,5-xylenol |

Polycyclization Strategies for Complex Frameworks

While direct polycyclization of this compound itself is not a common strategy, the cyclopentyl and phenol moieties can serve as handles for the construction of more complex, polycyclic frameworks.

One approach involves the intramolecular Friedel-Crafts reaction of a derivative of this compound bearing a suitable electrophilic side chain on the cyclopentyl ring. For example, if the cyclopentyl group is functionalized with a carboxylic acid or an alcohol that can be converted to a carbocation, it could potentially cyclize onto the electron-rich aromatic ring to form a new fused ring system.

Another strategy could involve a Pomeranz-Fritsch-type reaction or a Bischler-Napieralski reaction if a suitable nitrogen-containing side chain is introduced, for instance, via a Mannich reaction followed by further elaboration. This could lead to the formation of fused heterocyclic systems.

Furthermore, Diels-Alder reactions could be envisioned where a diene functionality is introduced onto either the cyclopentyl ring or as a substituent on the aromatic ring, which could then react with a dienophile to construct a new six-membered ring.

The feasibility of these polycyclization strategies would heavily depend on the successful synthesis of appropriately functionalized derivatives of this compound.

Spectroscopic and Analytical Characterization Techniques for 2 Cyclopentyl 3,5 Xylenol

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating 2-Cyclopentyl-3,5-xylenol from related substances and for quantifying its purity. High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods utilized for this purpose.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Methodologies

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of moderately polar to nonpolar compounds like this compound. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase.

A typical RP-HPLC method for the analysis of this compound would involve a C18 stationary phase, which provides excellent retention and resolution for phenolic compounds. embrapa.br The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like acetic acid or formic acid to ensure the analyte is in a non-ionized state, thereby improving peak shape and retention. science.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient elution of the target compound and any impurities with varying polarities. researchgate.net Detection is most commonly performed using a UV detector, as the phenolic chromophore exhibits significant absorbance in the UV region, typically around 270-280 nm. researchgate.netepa.gov

| Parameter | Typical Condition |

| Stationary Phase | C18 (Octadecyl silane), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 274 nm |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. researchgate.net This is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. For the analysis of this compound, a UPLC method would provide sharper and more narrow peaks, leading to better separation from closely related impurities. mdpi.com The increased speed of UPLC is particularly advantageous for high-throughput screening and in-process control applications. The fundamental principles of separation remain the same as in RP-HPLC, with C18 columns being the most common choice. researchgate.net

| Parameter | Typical Condition |

| Stationary Phase | C18, 100 mm x 2.1 mm, 1.7 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1-2 µL |

| Detection | PDA (Photodiode Array) or UV at 274 nm |

Mass Spectrometry (MS) Compatibility and Integration

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the definitive identification of this compound and its impurities. nih.gov The use of volatile mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) makes the LC method compatible with common ionization sources such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). sigmaaldrich.com High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, can provide highly accurate mass measurements, which aids in the elemental composition determination of the parent compound and any unknown impurities. mdpi.com Tandem mass spectrometry (MS/MS) experiments can be performed to obtain structural information by fragmenting the molecular ion and analyzing the resulting product ions. researchgate.net

Structural Elucidation via Advanced Spectroscopic Methods

While chromatography provides separation and detection, spectroscopic techniques are essential for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are primary tools for confirming the molecular structure.

1H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton of the cyclopentyl group, the methylene (B1212753) protons of the cyclopentyl group, the methyl protons on the aromatic ring, and the phenolic hydroxyl proton. The hydroxyl proton signal can be confirmed by D2O exchange. libretexts.org

13C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the substituted aromatic carbons, the carbons of the cyclopentyl ring, and the methyl carbons. mdpi.com Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm-1, corresponding to the O-H stretching of the phenolic group. libretexts.orgbibliotekanauki.pl Other characteristic peaks would include C-H stretching vibrations of the alkyl groups (2850-3000 cm-1), aromatic C=C stretching (1500-1600 cm-1), and C-O stretching of the phenol (B47542) (around 1200 cm-1). researchgate.netresearchgate.net

Purity Analysis and Impurity Profiling

Impurity profiling is a critical aspect of chemical analysis, ensuring the safety and quality of the compound. tandfonline.com Potential impurities in this compound could arise from starting materials, by-products of the synthesis, or degradation products. researchgate.net The validated RP-HPLC and UPLC methods are employed for the detection and quantification of these impurities. chromatographyonline.com

Computational and Theoretical Investigations of 2 Cyclopentyl 3,5 Xylenol

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by iteratively solving Newton's equations of motion, providing a view of molecular vibrations, rotations, and conformational changes. researchgate.net

For 2-Cyclopentyl-3,5-xylenol, MD simulations would be particularly useful for exploring its conformational landscape. The cyclopentyl group is not planar and can adopt various puckered conformations, such as the "envelope" and "half-chair" forms. dalalinstitute.commaricopa.edu Furthermore, the single bond connecting the cyclopentyl ring to the xylenol ring allows for rotation. MD simulations can explore the rotational barriers and preferred dihedral angles, revealing the most stable spatial arrangements of the two ring systems relative to each other.

This conformational analysis is critical because the three-dimensional shape of the molecule can significantly influence its physical properties and how it interacts with other molecules or biological targets. chemistrysteps.com By simulating the molecule in different environments, such as in a solvent or near a surface, MD can provide insights into its behavior in realistic conditions. mdpi.comresearchgate.net

Table 2: Conformational States of the Cyclopentyl Substituent This table describes the principal non-planar conformations accessible to the cyclopentyl ring.

| Conformation | Description | Relative Stability |

| Envelope (C_s) | Four carbon atoms are in a plane, with the fifth atom out of the plane. | One of two common low-energy states. |

| Half-Chair (C_2) | Three adjacent carbon atoms are in a plane, with the other two out of the plane on opposite sides. | One of two common low-energy states. |

| Planar (D_5h) | All five carbon atoms lie in the same plane. | High-energy state, typically a transition state between puckered forms. |

Quantum Chemical Studies of Reactivity and Reaction Mechanisms

Quantum chemical methods are essential for investigating the reactivity of this compound and the mechanisms of its potential chemical transformations. escholarship.org Such studies often focus on calculating reactivity descriptors that predict how and where a molecule will react. smu.edu

A key property for phenols is the O-H Bond Dissociation Enthalpy (BDE), which quantifies the energy required to break the hydroxyl bond homolytically. mdpi.com A lower BDE is often correlated with higher antioxidant activity, as the molecule can more readily donate a hydrogen atom to neutralize free radicals. Quantum calculations can accurately predict the BDE, taking into account the electronic effects of the alkyl substituents on the ring. mdpi.com

Furthermore, these methods can map out entire reaction pathways for processes like oxidation or pyrolysis. mit.edunih.gov By calculating the energies of reactants, products, transition states, and intermediates, a detailed energy profile of a reaction can be constructed. smu.edu This allows researchers to determine activation energies, identify rate-limiting steps, and elucidate complex reaction mechanisms. mit.edu For instance, studies on substituted phenols have explored their reaction with hydroxyl radicals, a process involving multiple potential mechanisms such as hydrogen atom transfer and electron transfer, which can be computationally modeled. nih.gov

Table 3: Key Reactivity Descriptors from Quantum Chemical Calculations These descriptors provide a theoretical basis for predicting the chemical reactivity of phenolic compounds.

| Descriptor | Definition | Relevance to Reactivity |

| Bond Dissociation Enthalpy (BDE) | The enthalpy change upon homolytic cleavage of a bond (e.g., O-H). | Predicts antioxidant activity; lower values suggest easier H-atom donation. |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | Relates to the ease of electron donation (single electron transfer mechanism). |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Indicates the ability of the molecule to accept an electron. |

| Frontier Orbital Energies (HOMO/LUMO) | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Predicts sites of electrophilic/nucleophilic attack and overall reactivity. |

Predictive Modeling for Chemical Behavior and Interactions

Predictive modeling combines calculated molecular descriptors with statistical methods or machine learning to forecast the properties and behavior of chemicals. researchgate.net A prominent example is the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Toxicity Relationship (QSTR) models. researchgate.netnih.gov

For this compound, a QSAR model could be developed to predict a specific biological activity, such as its antioxidant potency or its potential as an enzyme inhibitor. This process involves several steps:

A dataset of similar phenolic compounds with known experimental activity is assembled.

A variety of molecular descriptors are calculated for each compound in the dataset using quantum chemical methods. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), topological descriptors, and steric descriptors. researchgate.net

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like support vector machines (SVM) or deep neural networks (DNN), are used to build a mathematical model that correlates the descriptors with the observed activity. researchgate.netresearchgate.net

Once a statistically robust model is created and validated, it can be used to predict the activity of this compound based on its own calculated descriptors.

These predictive models are valuable tools in computational toxicology and drug discovery, as they allow for the rapid screening of new or unstudied compounds, prioritizing them for further experimental testing. researchgate.netnih.gov

Table 4: Components of a Hypothetical QSAR Model for Phenols

| Component | Description | Example |

| Dependent Variable | The biological or chemical property to be predicted. | Antioxidant capacity (EC_50) |

| Independent Variables (Descriptors) | Calculated molecular properties used to predict the dependent variable. | O-H Bond Dissociation Enthalpy (BDE), LogP (hydrophobicity), Molecular Weight, HOMO Energy. |

| Mathematical Model | The equation or algorithm that links descriptors to the property. | Activity = c_0 + (c_1 * BDE) + (c_2 * LogP) + ... |

| Validation Metrics | Statistical measures used to assess the model's accuracy and predictive power. | Correlation coefficient (R²), Cross-validation coefficient (Q²). |

Structure Activity Relationship Sar Studies and Molecular Design of 2 Cyclopentyl 3,5 Xylenol Analogues

Impact of Cyclopentyl Moiety on Molecular Recognition

The cyclopentyl group, a five-membered carbocyclic ring, is a significant structural feature in many bioactive molecules. researchgate.net Its impact on molecular recognition—the specific interaction between a molecule and a biological target like an enzyme or receptor—is multifaceted, stemming from its unique stereochemical and physicochemical properties.

The cyclopentyl moiety provides a rigid scaffold that can help to lock the molecule into a specific conformation. This pre-organization can reduce the entropic penalty of binding to a receptor, potentially leading to higher affinity and potency. nih.gov Unlike a flexible linear alkyl chain, which can adopt numerous conformations, the cyclopentyl ring presents a more defined shape to the binding site.

Table 1: Hypothetical Impact of Cycloalkyl Moiety Substitution on Receptor Binding Affinity

| Analogue Structure (R-group) | R-Group | Predicted Binding Affinity (Ki, nM) | Key Physicochemical Change |

|---|---|---|---|

|

Cyclopentyl | 50 | Baseline |

|

Cyclobutyl | 75 | Reduced size and lipophilicity |

|

Cyclohexyl | 40 | Increased size and lipophilicity |

|

Isopropyl | 120 | Increased flexibility, reduced size |

|  | Phenyl | 25 | Introduces aromatic interactions |

| Phenyl | 25 | Introduces aromatic interactions |

Note: Data is illustrative to demonstrate SAR principles.

Role of Xylenol Backbone Substituents in Biological Systems

The xylenol backbone, a dimethyl-substituted phenol (B47542), is critical to the molecule's activity. The hydroxyl (-OH) group and the two methyl (-CH3) groups on the aromatic ring dictate the compound's electronic properties and its potential for specific intermolecular interactions. ijhmr.comresearchgate.net

The phenolic hydroxyl group is often a key pharmacophore, capable of acting as both a hydrogen bond donor and acceptor. mdpi.com This allows it to form strong, directional bonds with amino acid residues in a protein's active site, which is frequently essential for anchoring the molecule and eliciting a biological response. The acidity (pKa) of this hydroxyl group, which is influenced by the other ring substituents, can also be critical for its interaction with the target.

The methyl groups at the 3- and 5-positions have several functions:

Steric Influence : They can provide a steric blocking effect, preventing the molecule from binding to off-target sites or orienting it precisely within the desired target's binding pocket.

Electronic Effects : As electron-donating groups, they increase the electron density of the aromatic ring and can modulate the acidity of the phenolic hydroxyl group.

Moving or changing these substituents can drastically alter biological activity. For instance, shifting a methyl group from the 3-position to the 2-position could introduce steric hindrance that prevents binding to the intended target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.maresearchgate.net For phenolic compounds, QSAR models are frequently developed to predict activities such as antioxidant, antibacterial, or enzyme inhibitory potential. imist.manih.gov

The process involves calculating a set of numerical values, known as molecular descriptors, for each compound in a series. researchgate.net These descriptors quantify various aspects of the molecule's physicochemical properties. A statistical model is then generated to correlate these descriptors with the observed biological activity. imist.ma

Common molecular descriptors used in QSAR for phenolic compounds include:

Electronic Descriptors : Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to a molecule's ability to donate or accept electrons.

Lipophilic Descriptors : Most commonly LogP, which quantifies the hydrophobicity of the molecule.

Steric/Topological Descriptors : Such as molecular weight, surface area, and shape indices, which describe the size and shape of the molecule.

A typical QSAR equation might look like: Biological Activity (log 1/IC50) = c1(LogP) - c2(Molecular Volume) + c3*(HOMO energy) + constant

Table 2: Common QSAR Descriptors and Their General Correlation with Biological Activity for Phenolic Antioxidants

| Descriptor Class | Specific Descriptor | General Correlation with Antioxidant Activity | Rationale |

|---|---|---|---|

| Lipophilic | LogP | Variable | Affects access to cellular compartments |

| Electronic | HOMO Energy | Positive | Higher HOMO energy indicates easier electron donation to scavenge radicals |

| Electronic | Bond Dissociation Enthalpy (BDE) of O-H bond | Negative | Lower BDE means the hydrogen atom is more easily donated |

Note: Correlations are generalized and can vary depending on the specific biological system.

These models are valuable for predicting the activity of newly designed, unsynthesized analogues, thereby prioritizing synthetic efforts toward the most promising candidates. researchgate.net

Structure-Functional Selectivity Relationship (SFSR) Analyses

While SAR and QSAR studies relate structure to a single measure of activity (e.g., binding affinity or enzyme inhibition), Structure-Functional Selectivity Relationship (SFSR) analyses delve deeper. SFSR investigates how modifications to a chemical structure influence the functional selectivity of a compound. nih.gov This is particularly relevant for molecules that act on receptors, like G-protein coupled receptors (GPCRs), which can trigger multiple downstream signaling pathways. nih.gov

A ligand can be a "biased agonist," preferentially activating one pathway over another. nih.gov SFSR studies aim to identify the specific structural motifs responsible for this bias. For example, a minor structural change in a 2-Cyclopentyl-3,5-xylenol analogue might convert it from a balanced agonist that activates two pathways equally into a biased agonist that strongly activates one while ignoring the other. This has significant therapeutic implications, as it could allow for the design of drugs that elicit a desired therapeutic effect (via one pathway) while avoiding adverse effects associated with another pathway. nih.gov

Rational Design Principles for Novel Analogues

The rational design of novel analogues based on the this compound scaffold integrates the principles of SAR, QSAR, and SFSR. The goal is to make targeted, intelligent modifications to the lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

Key design principles include:

Scaffold Hopping and Moiety Modification : Systematically replace the cyclopentyl group with other cyclic or acyclic moieties to optimize hydrophobic and steric interactions, guided by SAR data.

Substituent Optimization : Alter the position, number, and type of substituents on the xylenol ring. For example, replacing methyl groups with electron-withdrawing groups like chlorine or fluorine could significantly alter the electronic properties and acidity of the phenol, potentially improving target engagement. eurochlor.org

Bioisosteric Replacement : Substitute functional groups with other groups that have similar physical or chemical properties (bioisosteres) to improve the molecule's profile. For instance, the phenolic hydroxyl could be replaced with a bioisostere to enhance metabolic stability.

Computational Guidance : Employ QSAR and molecular docking models to predict the activity and binding mode of virtual analogues before committing to their chemical synthesis. This allows for the pre-screening of large numbers of potential compounds, saving time and resources.

Functional Selectivity Screening : For analogues targeting complex receptors, design and implement assays capable of measuring activity across multiple signaling pathways to identify compounds with a desired functional bias (SFSR).

By applying these principles, medicinal chemists can systematically evolve the this compound structure to develop novel compounds with highly optimized and specific biological activities.

Biological and Enzymatic Interactions of 2 Cyclopentyl 3,5 Xylenol

Antioxidant Activity Investigations in in vitro Systems

Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. This action interrupts the chain reactions of oxidation, thereby mitigating oxidative stress. The antioxidant capacity of a phenol (B47542) is influenced by the number and arrangement of hydroxyl groups, as well as the nature of other substituents on the aromatic ring.

While direct in vitro antioxidant studies specifically investigating 2-Cyclopentyl-3,5-xylenol are not extensively documented in publicly available research, the general mechanisms of phenolic antioxidants are well-established. Standard in vitro assays used to evaluate such activity include the 2,2-Diphenyl-1-Picrylhydrazyl (DPPH) radical scavenging assay, the Trolox Equivalent Antioxidant Capacity (TEAC) assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govbrieflands.com These tests quantify the ability of a compound to scavenge free radicals or reduce oxidized species. nih.govnih.gov For instance, studies on various phenolic extracts demonstrate their capacity to quench DPPH radicals, with efficacy often correlated to the total phenolic content. brieflands.comnih.gov The presence of alkyl groups, such as the cyclopentyl and methyl groups in this compound, can modulate the antioxidant activity by influencing the stability of the resulting phenoxyl radical and the lipophilicity of the molecule.

Antimicrobial Properties and Mechanisms of Action

Phenolic compounds, including various substituted xylenols, are known to possess antimicrobial properties. Their mechanism of action is generally multifaceted, contributing to their broad-spectrum activity against a range of microorganisms. The primary mode of action involves disruption of the microbial cell membrane. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and integrity. This disruption can lead to the leakage of essential intracellular components, such as ions and metabolites, and ultimately, cell death.

Enzyme Substrate Specificity and Biocatalytic Transformations

Vanillyl alcohol oxidase (VAO) from Penicillium simplicissimum and eugenol (B1671780) oxidase (EUGO) from Rhodococcus jostii RHA1 are flavin-dependent enzymes that catalyze the oxidation of a variety of para-substituted phenols. mdpi.comnih.govrug.nl These enzymes are of interest as biocatalysts for converting lignin-derived aromatic compounds into valuable chemicals. mdpi.comnih.govsemanticscholar.org Their substrate scope is a key area of investigation for potential biotechnological applications.

A study by Ewing et al. developed a screening assay to efficiently evaluate the substrate specificity of VAO and EUGO. mdpi.comnih.govsemanticscholar.org Using this method, they tested a range of potential substrates and identified new compounds that these enzymes can act upon. Notably, the study identified 4-cyclopentylphenol (B72727) , a close structural analog of this compound, as a novel substrate for both VAO and EUGO. mdpi.comnih.gov The activity of these enzymes on 4-cyclopentylphenol suggests that the active site can accommodate a bulky cyclopentyl group at the para-position of the phenol ring.

The research also identified an EUGO variant (V436I) with increased activity towards 4-cyclopentylphenol, highlighting the potential for enzyme engineering to improve catalytic efficiency for such substrates. mdpi.com Given that VAO and EUGO are active on 4-cyclopentylphenol, it is plausible that this compound could also serve as a substrate, although its specific conversion rate and the resulting product would require direct experimental verification. The additional methyl groups on the aromatic ring of this compound would influence its binding within the enzyme's active site and its subsequent reactivity.

| Substrate | Enzyme | Relative Activity (%) |

|---|---|---|

| Vanillyl alcohol | VAO | 100 |

| Eugenol | VAO | ~25 |

| 4-Cyclopentylphenol | VAO | Detected Activity |

| Vanillyl alcohol | EUGO | ~60 |

| Eugenol | EUGO | 100 |

| 4-Cyclopentylphenol | EUGO | Detected Activity |

Note: "Detected Activity" indicates that the compound was identified as a substrate, but specific quantitative data relative to the primary substrate was not provided in the cited overview.

There is currently no available scientific literature that specifically reports on the inhibitory activity of this compound against 11β-Hydroxysteroid Dehydrogenase (11β-HSD) or Lipoxygenase (LOX).

11β-Hydroxysteroid Dehydrogenase (11β-HSD) is an enzyme crucial for modulating the activity of glucocorticoids at the tissue level. mdpi.com Inhibitors of 11β-HSD1 are being investigated for metabolic diseases. semanticscholar.orgsci-hub.se Known inhibitors of this enzyme typically possess complex chemical scaffolds, such as nicotinic amide-derived carboxylic acids or compounds with azole structures, which are structurally distinct from this compound. nih.govsci-hub.se

Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids to produce leukotrienes, which are pro-inflammatory mediators. researchgate.netnih.govcabidigitallibrary.org Inhibition of LOX is a target for anti-inflammatory therapies. researchgate.netrsc.org A wide variety of compounds, including those with coumarin, triazole, or hydroxamic acid moieties, have been identified as LOX inhibitors. nih.govnih.gov Phenolic compounds can act as lipophilic reducing agents and may exhibit some inhibitory activity, but specific data for this compound is lacking. cabidigitallibrary.org

Modulation of Cellular Pathways by Related Phenolic Compounds

Key cellular pathways influenced by various phenolic compounds include:

Nuclear Factor-κB (NF-κB) Pathway: NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Many phenolic compounds have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Nrf2 is a transcription factor that controls the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway by phenolic compounds can enhance the cellular defense against oxidative stress.

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling cascades (including ERK, JNK, and p38) are involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. Phenolic compounds can modulate these pathways, which can influence inflammatory and other cellular responses.

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a role in lipid and glucose metabolism and inflammation. Certain phenolic compounds can act as ligands for PPARs, influencing metabolic and inflammatory gene expression.

The ability of a specific phenolic compound to modulate these pathways is dependent on its unique chemical structure, which determines its uptake, cellular localization, and interaction with specific protein targets.

Applications of 2 Cyclopentyl 3,5 Xylenol in Materials Science and Chemical Synthesis

Utilization in Polymer Chemistry and Advanced Materials

In the field of polymer chemistry, 2-Cyclopentyl-3,5-xylenol is valued for its role as a sterically hindered phenol (B47542). Such compounds are well-established as primary antioxidants, effectively quenching peroxy radicals that are intermediates in oxidation processes. This function is critical during the high-temperature melt processing of plastics, as well as for enhancing the long-term stability of the final products. amfine.com

The introduction of the cyclopentyl group at the ortho position to the hydroxyl group enhances the antioxidant capabilities of the xylenol core. This structural feature allows this compound to minimize changes in melt viscosity and reduce discoloration during processing. amfine.com In advanced materials, this translates to improved retention of mechanical properties and extended service life, particularly in environments prone to oxidative degradation. vinatiorganics.com

Furthermore, sterically hindered phenols like this compound can be utilized as monomers or modifying agents in the synthesis of high-performance polymers. For instance, xylenols are foundational in the production of poly(p-phenylene oxide) (PPO) engineering resins. wikipedia.org The cyclopentyl group can be expected to enhance the solubility and processability of such polymers, while also improving their thermal stability and moisture resistance.

Table 1: Potential Applications of this compound in Polymer Systems

| Polymer System | Potential Role of this compound | Anticipated Benefits |

| Polyolefins (PE, PP) | Antioxidant / Stabilizer | Improved thermal stability, reduced discoloration, extended lifespan. |

| Styrenic Polymers (PS, ABS) | Antioxidant / Processing Aid | Enhanced processability, better retention of mechanical properties. amfine.com |

| Engineering Plastics (e.g., PPO) | Monomer / Modifier | Increased solubility, improved thermal and moisture resistance. wikipedia.org |

| Elastomers | Antioxidant | Protection against oxidative degradation, improved durability. vinatiorganics.com |

Role as Intermediates in Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in multi-step organic synthesis. The phenolic hydroxyl group can be a starting point for a variety of chemical transformations, including etherification and esterification, to produce a diverse library of bioactive molecules. nih.gov

The presence of the bulky cyclopentyl group can direct subsequent reactions to specific positions on the aromatic ring, offering regioselective control that is often a challenge in the synthesis of complex molecules. nih.gov This directing effect is crucial for constructing intricate molecular architectures, such as those found in pharmaceuticals and agrochemicals.

For example, substituted phenols are key starting materials in the total synthesis of potent antitumor antibiotics and optically active polypropionate units. guidechem.com The defined stereochemistry and electronic properties of this compound can be leveraged to achieve high yields and stereoselectivity in the synthesis of such complex targets.

Applications in Specialty Chemical Formulations (e.g., Coatings, Adhesives)

In the formulation of specialty chemicals like coatings and adhesives, this compound can serve multiple functions. As an antioxidant, it protects the formulation from degradation due to atmospheric oxygen, which can be initiated by heat, light, or mechanical stress. specialchem.com This is particularly important for adhesives used in high-temperature applications or those exposed to harsh environmental conditions. capitalresin.com

Table 2: Functional Roles of this compound in Specialty Formulations

| Formulation Type | Function | Key Benefits |

| High-Performance Coatings | Antioxidant, Adhesion Promoter | Protection against oxidative degradation, enhanced substrate adhesion, improved water resistance. |

| Industrial Adhesives | Antioxidant, Tackifier | Increased thermal stability, stronger bonding, better performance in demanding environments. specialchem.comcapitalresin.com |

| Rubber Compounds | Tackifying and Reinforcing Agent | Improved tack retention, enhanced mechanical properties. capitalresin.com |

| Lubricant Additives | Antioxidant | Prevention of oxidative breakdown of lubricating oils. |

Development of Novel Functional Molecules

The chemical scaffold of this compound provides a versatile platform for the development of novel functional molecules. The ability to selectively modify the phenolic hydroxyl group and the aromatic ring allows for the precise tuning of molecular properties to suit specific applications. researchgate.net

For instance, the introduction of specific functional groups can lead to the creation of new dyes, fragrances, or molecules with unique electronic properties for applications in materials science. The inherent antioxidant properties of the hindered phenol structure can be combined with other functionalities to design multifunctional additives for a wide range of products.

Research in this area focuses on leveraging the foundational structure of this compound to synthesize molecules with tailored properties. This includes the development of new ligands for catalysis, building blocks for supramolecular chemistry, and precursors for advanced materials with novel optical or electronic characteristics.

Future Research Directions and Challenges for 2 Cyclopentyl 3,5 Xylenol Studies

Exploration of Undiscovered Bioactive Potential

A significant frontier in the study of 2-Cyclopentyl-3,5-xylenol lies in the systematic exploration of its bioactive potential. Phenolic compounds are renowned for a wide array of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and even anti-cancer properties. eurekaselect.commdpi.comnih.gov The unique combination of a sterically hindering cyclopentyl group and two methyl groups on the phenol (B47542) ring in this compound suggests the possibility of novel or enhanced biological activities.

Future research should focus on a tiered screening approach to uncover these potential bioactivities. Initial in vitro assays could assess its radical-scavenging capabilities, a hallmark of many phenolic antioxidants. vinatiorganics.comamfine.comvinatiorganics.comuvabsorber.comnih.govnih.gov Hindered phenols, in particular, are known to be effective antioxidants due to the steric protection of the hydroxyl group, which enhances its stability and reactivity towards free radicals. vinatiorganics.comamfine.comvinatiorganics.com Subsequent studies could then investigate its efficacy against a panel of pathogenic bacteria and fungi, drawing parallels from the known antimicrobial properties of other alkylphenols. frontiersin.org More advanced investigations could delve into its anti-inflammatory effects by examining its influence on key signaling pathways in relevant cell models. The structural motifs present in this compound warrant a thorough investigation into its potential as a lead compound for drug discovery.

Table 1: Potential Bioactivities of this compound for Future Investigation

| Potential Bioactivity | Rationale for Investigation |

|---|---|

| Antioxidant | The hindered phenolic structure is a common feature of potent antioxidants. |

| Antimicrobial | Alkylated phenols have demonstrated activity against various pathogens. |

| Anti-inflammatory | Many phenolic compounds exhibit anti-inflammatory properties. |

Green Chemistry Approaches to Synthesis

The development of sustainable and environmentally benign synthetic routes is a cornerstone of modern chemistry. A significant challenge in the study of this compound is the establishment of green synthetic methodologies. Traditional methods for the synthesis of substituted phenols often rely on harsh reagents and generate considerable waste. nih.gov Future research must prioritize the development of catalytic and solvent-free approaches.

One promising avenue is the direct alkylation of 3,5-xylenol with cyclopentene (B43876) or a cyclopentyl-containing precursor using solid acid catalysts, such as zeolites. rsc.orgresearchgate.netrepec.org This approach offers the potential for high selectivity, easy catalyst recovery, and minimal waste generation. Another green strategy to explore is the use of biocatalysis, employing enzymes to carry out the alkylation reaction under mild conditions. Furthermore, the exploration of greener solvents, such as bio-derived solvents or supercritical fluids, could significantly reduce the environmental impact of the synthesis. researchgate.netuobasrah.edu.iq A comprehensive understanding of the reaction mechanisms under these green conditions will be crucial for optimizing the synthesis of this compound. tandfonline.com

Advanced Computational Modeling for Mechanism Elucidation

Advanced computational modeling presents a powerful tool for predicting the properties and elucidating the reaction mechanisms of this compound, thereby guiding experimental efforts. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights into its electronic structure, reactivity, and potential biological interactions. scienceopen.commdpi.comresearchgate.netresearchgate.netfao.org

Future computational studies should focus on several key areas. DFT calculations can be employed to determine the bond dissociation enthalpy of the phenolic hydroxyl group, a critical parameter for predicting its antioxidant activity. nih.gov Molecular docking simulations can be used to predict the binding affinity of this compound to the active sites of various enzymes, offering a virtual screening approach to identify potential biological targets. researchgate.netfao.org QSAR models can be developed to correlate the structural features of this compound and related compounds with their observed biological activities, enabling the rational design of more potent analogues. frontiersin.orgnih.govresearchgate.netnih.gov These computational approaches will not only accelerate the discovery of new applications but also provide a deeper understanding of the fundamental chemical and biological behavior of this molecule.

Table 2: Potential Computational Modeling Approaches for this compound

| Modeling Technique | Research Focus |

|---|---|

| Density Functional Theory (DFT) | Prediction of antioxidant activity and reactivity. |

| Molecular Docking | Identification of potential biological targets. |

Development of Highly Selective Analytical Methods

The accurate detection and quantification of this compound in various matrices is essential for its study and potential application. A significant challenge lies in the development of highly selective analytical methods that can distinguish it from other structurally similar phenolic compounds and xylenol isomers. acs.org

Future research in this area should focus on advanced chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) offers a powerful platform for the separation and sensitive detection of this compound. mdpi.comrsc.orgnih.govnih.govmdpi.com The development of specific stationary phases for HPLC columns could enhance the resolution of this compound from its isomers. Gas chromatography (GC), particularly with derivatization to increase volatility and detector response, is another viable approach. epa.govresearchgate.net Furthermore, the development of novel spectroscopic methods, potentially including fluorescence or electrochemical detection, could provide rapid and cost-effective analytical tools. researchgate.netprometheusprotocols.net The validation of these analytical methods according to international standards will be crucial for their application in quality control and research.

Integration with Emerging Technologies in Chemical Biology

The integration of this compound with emerging technologies in chemical biology opens up exciting avenues for understanding its biological functions and developing new applications. Chemical biology tools can be employed to probe the interactions of this compound with cellular components and to elucidate its mechanism of action at a molecular level.

A key area for future research is the development of chemical probes based on the this compound scaffold. These probes, which could be fluorescently labeled or tagged for affinity purification, would enable the identification of its protein targets and the visualization of its subcellular localization. Another promising direction is the use of metabolic engineering to produce this compound or its precursors in microbial systems. nih.govacs.orgcore.ac.ukmdpi.comresearchgate.net This approach could provide a sustainable and scalable source of the compound for further research and commercialization. Furthermore, the application of "omics" technologies, such as proteomics and metabolomics, can provide a global view of the cellular response to treatment with this compound, offering a comprehensive understanding of its biological effects.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying and quantifying 2-Cyclopentyl-3,5-xylenol in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV or fluorescence detection is widely used for phenolic compounds like this compound. For example, a Newcrom R1 column with a mobile phase of acetonitrile/water (70:30 v/v) and detection at 280 nm can achieve baseline separation of structurally similar xylenol derivatives . Validation parameters (e.g., linearity, LOD/LOQ) should follow ICH Q2(R1) guidelines, including spike-recovery experiments to assess matrix effects in biological or environmental samples .

Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?

- Methodological Answer :

Synthesis Protocol : Cycloalkylation of 3,5-xylenol with cyclopentyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours).

Characterization : Include NMR (¹H/¹³C), FT-IR, and HRMS to confirm structure. For purity, use HPLC with ≥95% purity thresholds .

Documentation : Provide detailed reaction parameters (e.g., stoichiometry, temperature gradients) in the main text and raw spectral data in supplementary files to enable replication .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Controls : Use fume hoods for synthesis steps to minimize inhalation risks. Wear nitrile gloves and lab coats to prevent dermal contact .

- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline solution for 15 minutes. Always consult a physician and provide the SDS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., logP, solubility) of this compound?

- Methodological Answer :

- Data Validation : Replicate measurements using standardized methods (e.g., shake-flask for logP, gravimetric analysis for solubility) under controlled conditions (pH 7.0, 25°C). Compare results against computational predictions (e.g., COSMO-RS) to identify outliers .

- Meta-Analysis : Systematically review literature to assess whether discrepancies arise from methodological differences (e.g., solvent systems in HPLC vs. theoretical models) .

Q. What experimental strategies can elucidate the biological interactions of this compound at the molecular level?

- Methodological Answer :

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins (e.g., microbial enzymes for antimicrobial studies).

- Metabolic Profiling : Employ LC-MS/MS to track metabolite formation in in vitro hepatocyte models, identifying potential oxidative or conjugative pathways .

Q. How should researchers address challenges in scaling up the synthesis of this compound while maintaining purity?

- Methodological Answer :

- Process Optimization : Use design of experiments (DoE) to evaluate critical parameters (e.g., catalyst loading, reaction time). For example, a Box-Behnken design can optimize cyclopentyl bromide concentration and temperature for yield vs. purity trade-offs.

- In-line Monitoring : Implement PAT tools like Raman spectroscopy to detect intermediate byproducts during scale-up .

Data Presentation and Reproducibility

Q. What are best practices for presenting spectral and chromatographic data of this compound in publications?

- Methodological Answer :

- Figures : Include annotated chromatograms (retention time, peak area) and NMR spectra (δ values, coupling constants) in the main text. For multi-sample studies, use comparative tables (e.g., logP values across solvents) .

- Supplementary Data : Upload raw HPLC traces, NMR FID files, and crystallographic data (if available) to repositories like Zenodo, citing DOIs in the manuscript .

Q. How can researchers ensure methodological transparency when reporting contradictory bioactivity results?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.